

The Critical Role of Stereochemistry in VHL Ligand Binding Affinity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that targets proteins for degradation, making it a key player in various signaling pathways and a compelling target for therapeutic intervention. As an E3 ubiquitin ligase, VHL recognizes and binds to specific substrates, initiating a cascade that leads to their destruction by the proteasome. The development of small molecule ligands that bind to VHL has paved the way for innovative therapeutic strategies, including Proteolysis Targeting Chimeras (PROTACs). A fundamental aspect of designing potent and selective VHL ligands lies in understanding the profound impact of stereochemistry on binding affinity. This guide provides a comparative analysis of VHL binding affinity for different stereoisomers, supported by experimental data and detailed methodologies.

The VHL Signaling Pathway: A Brief Overview

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF- α) is hydroxylated on specific proline residues. This modification allows VHL to recognize and bind to HIF- α , leading to its ubiquitination and subsequent degradation by the proteasome. [1] This prevents the accumulation of HIF- α and the transcription of hypoxia-response genes. In hypoxic conditions, the hydroxylation of HIF- α is inhibited, preventing VHL binding and leading to the stabilization of HIF- α , which then promotes the expression of genes involved in



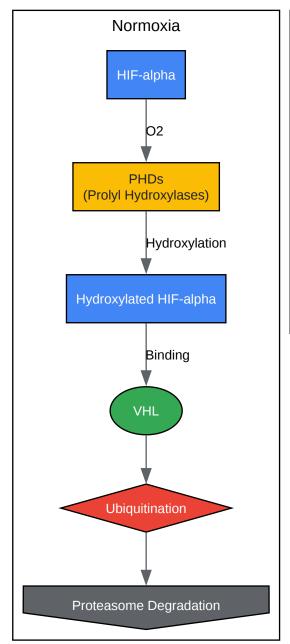


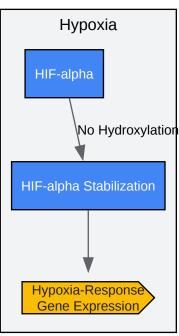


processes such as angiogenesis and erythropoiesis. Small molecule VHL ligands can modulate this pathway by competing with HIF- α for binding to VHL.



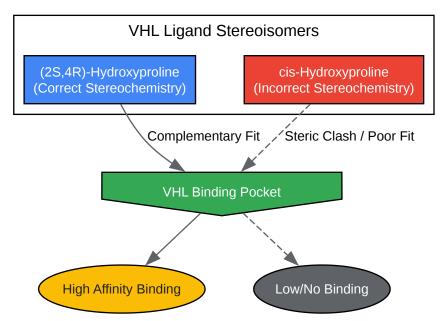
VHL Signaling Pathway



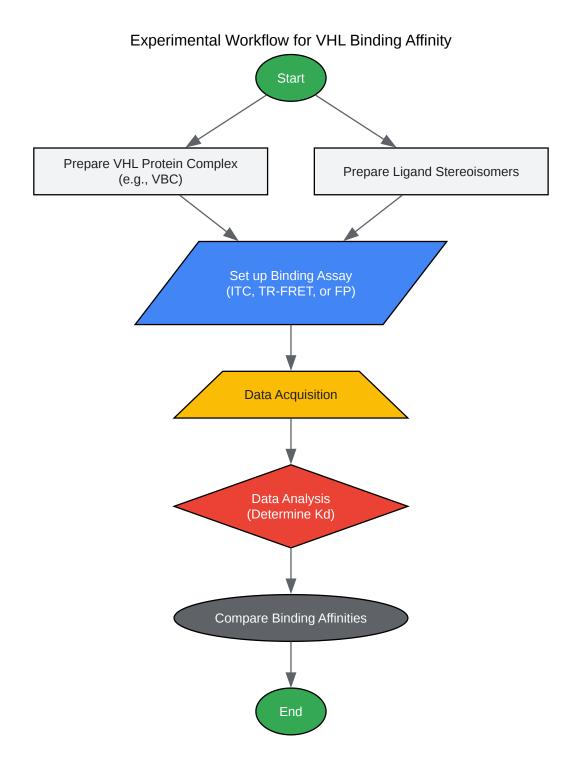




Impact of Stereochemistry on VHL Binding







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References

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